![molecular formula C13H17NO3 B12852965 Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethyl-phenyl)-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-phenyl)-malonamic acid ethyl ester typically involves the reaction of 2-ethyl aniline with diethyl malonate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of N-(2-Ethyl-phenyl)-malonamic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-(2-Ethyl-phenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
N-(2-Ethyl-phenyl)-malonamic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which N-(2-Ethyl-phenyl)-malonamic acid ethyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active malonamic acid, which can then interact with enzymes or receptors in biological systems. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
- N-Phenyl-malonamic acid ethyl ester
- N-(2-Methyl-phenyl)-malonamic acid ethyl ester
- N-(4-Ethyl-phenyl)-malonamic acid ethyl ester
Uniqueness
N-(2-Ethyl-phenyl)-malonamic acid ethyl ester is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different biological activities and chemical properties compared to its analogs.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
ethyl 3-(2-ethylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO3/c1-3-10-7-5-6-8-11(10)14-12(15)9-13(16)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChIキー |
OPUBZTNGWQPDBL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
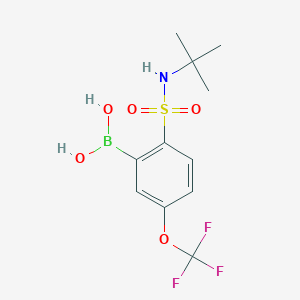
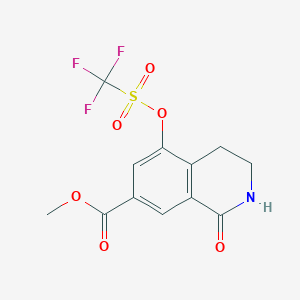
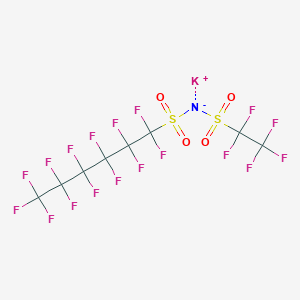
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)

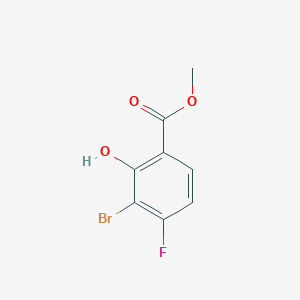
![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)

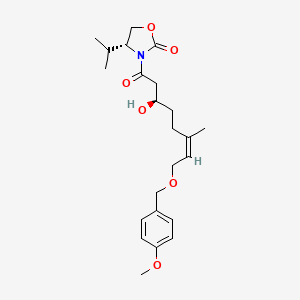
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)

